N-[4-(4-bromophenyl)oxan-4-yl]thiadiazole-5-carboxamide
Description
N-[4-(4-bromophenyl)oxan-4-yl]thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a bromophenyl group, an oxan ring, and a thiadiazole moiety
Properties
IUPAC Name |
N-[4-(4-bromophenyl)oxan-4-yl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2S/c15-11-3-1-10(2-4-11)14(5-7-20-8-6-14)17-13(19)12-9-16-18-21-12/h1-4,9H,5-8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEOMMFSPUWASM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)Br)NC(=O)C3=CN=NS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)oxan-4-yl]thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Oxan Ring Formation: The oxan ring is formed through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Thiadiazole Formation: The thiadiazole moiety is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under reflux conditions.
Coupling Reaction: The final step involves coupling the bromophenyl oxan intermediate with the thiadiazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)oxan-4-yl]thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-(4-bromophenyl)oxan-4-yl]thiadiazole-5-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)oxan-4-yl]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites.
Modulate Receptors: It can interact with specific receptors on the cell surface, leading to changes in cellular signaling pathways.
Induce Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating specific apoptotic pathways.
Comparison with Similar Compounds
N-[4-(4-bromophenyl)oxan-4-yl]thiadiazole-5-carboxamide can be compared with other similar compounds, such as:
N-[4-(4-chlorophenyl)oxan-4-yl]thiadiazole-5-carboxamide: Similar structure but with a chlorine atom instead of bromine.
N-[4-(4-fluorophenyl)oxan-4-yl]thiadiazole-5-carboxamide: Similar structure but with a fluorine atom instead of bromine.
N-[4-(4-methylphenyl)oxan-4-yl]thiadiazole-5-carboxamide: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and biological activity compared to its analogs.
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